3-Cyano-4-(4-fluorophenoxy)benzoic acid
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Overview
Description
3-Cyano-4-(4-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C14H8FNO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group and a fluorophenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(4-fluorophenoxy)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(4-fluorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyano-4-(4-fluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorophenoxy group can participate in various binding interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)benzoic acid: Similar structure but lacks the cyano group.
3-(4-Fluorophenoxy)benzoic acid: Similar structure but with different positioning of the cyano group.
Uniqueness
3-Cyano-4-(4-fluorophenoxy)benzoic acid is unique due to the presence of both the cyano and fluorophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918880-67-8 |
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Molecular Formula |
C14H8FNO3 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
3-cyano-4-(4-fluorophenoxy)benzoic acid |
InChI |
InChI=1S/C14H8FNO3/c15-11-2-4-12(5-3-11)19-13-6-1-9(14(17)18)7-10(13)8-16/h1-7H,(H,17,18) |
InChI Key |
PJKCLLILOBELBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)C#N)F |
Origin of Product |
United States |
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